molecular formula C10H10ClNO B3191874 Benzamide, 4-chloro-N-2-propenyl- CAS No. 5866-99-9

Benzamide, 4-chloro-N-2-propenyl-

Cat. No.: B3191874
CAS No.: 5866-99-9
M. Wt: 195.64 g/mol
InChI Key: HRELSTHYEFXOCT-UHFFFAOYSA-N
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Description

4-Chloro-N-2-propenyl-benzamide (CAS RN: 850923-32-9) is a substituted benzamide derivative featuring a chlorine atom at the para-position of the benzene ring and an N-2-propenyl group attached via a benzimidazole-containing ethyl chain (). This structural complexity distinguishes it from simpler benzamide analogs. Additionally, N-alkylated benzamides, such as this compound, are studied for their foldameric properties in materials science due to restricted hydrogen-bonding networks ().

Properties

IUPAC Name

4-chloro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRELSTHYEFXOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400231
Record name Benzamide, 4-chloro-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5866-99-9
Record name 4-Chloro-N-2-propen-1-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5866-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-chloro-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substitution Patterns and Molecular Properties

The table below highlights structural differences and key physicochemical properties of 4-chloro-N-2-propenyl-benzamide and related compounds:

Compound Name Substituents on Benzamide Core Side Chain/Functional Groups Molecular Weight Notable Properties Reference
4-Chloro-N-2-propenyl-benzamide 4-Cl N-(benzimidazole-ethyl-propenyl) Not reported Likely high polarity due to Cl and heterocycle
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (parent benzamide) N-(3,4-dimethoxyphenethyl) - 80% yield, m.p. 90°C
4-Chloro-N-(4-methoxy-2-nitrophenyl)-benzamide 4-Cl, 4-OCH₃, 2-NO₂ None (direct aryl substitution) 306.71 Rare chemical, limited data
Pronamide (3,5-dichloro-N-(1,1-dimethylpropynyl)benzamide) 3,5-Cl₂ N-(1,1-dimethylpropynyl) 283.13 Herbicide (Kerb®)
4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]-benzamide 4-Cl, 2-OH, 5-SO₂NHCH₃ N-(2,6-dimethylphenyl) Not reported Sulfonyl group enhances acidity

Key Observations :

  • Substituent Diversity : The target compound’s benzimidazole-ethyl-propenyl side chain contrasts with simpler alkyl/aryl groups in analogs like Rip-B or Pronamide. This complexity may enhance binding to biological targets (e.g., HDACs) via π-π stacking or hydrophobic interactions.
  • Polarity and Solubility: Chlorine and heterocyclic moieties increase polarity compared to non-halogenated analogs. Sulfonyl or nitro groups (e.g., ) further modulate solubility and reactivity.
  • Thermal Stability : Melting points vary widely (e.g., 90–96°C for Rip-B/Rip-D vs. unrecorded for the target compound), influenced by crystallinity and intermolecular forces ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-2-propenyl-benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chlorobenzoyl chloride with allylamine in the presence of a base (e.g., triethylamine) under inert conditions (N₂ atmosphere) at 0–5°C minimizes side reactions. Optimization involves varying solvents (e.g., dichloromethane vs. THF), stoichiometric ratios, and catalysts (e.g., DMAP). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 4-chloro-N-2-propenyl-benzamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : The allyl group (–CH₂–CH=CH₂) shows characteristic resonances: a triplet for –CH₂– (δ ~3.8–4.2 ppm) and multiplet peaks for the vinyl protons (δ ~5.1–5.9 ppm). The aromatic protons of the benzamide core appear as a doublet (δ ~7.4–7.8 ppm) due to the chloro substituent’s deshielding effect.
  • IR : Stretching vibrations for the amide C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm the benzamide backbone.
  • MS : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., m/z ~209.6 for C₁₀H₉ClN₂O). Fragmentation patterns (e.g., loss of –CH₂–CH=CH₂) further validate the structure .

Q. What crystallographic tools are suitable for resolving the crystal structure of 4-chloro-N-2-propenyl-benzamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and Mercury (for visualization) is standard. SHELXL handles space group determination and hydrogen bonding analysis, while Mercury aids in visualizing packing motifs and intermolecular interactions. For metastable polymorphs, computational tools like Crystal Structure Prediction (CSP) algorithms can preemptively identify energetically favorable forms .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data for 4-chloro-N-2-propenyl-benzamide across different enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To resolve:

  • Perform kinetic studies (e.g., IC₅₀, Kᵢ) under standardized buffer conditions.
  • Validate target specificity via competitive binding assays (e.g., fluorescence polarization).
  • Use molecular docking (AutoDock Vina, Schrödinger) to compare binding modes across isoforms. Cross-reference with structural analogs (e.g., 4-chloro-N-aryl benzamides) to identify substituent effects .

Q. What strategies are effective in predicting and mitigating polymorphism in 4-chloro-N-2-propenyl-benzamide during crystallization?

  • Methodological Answer :

  • Computational Screening : Use CSP software (e.g., GRACE, Polymorph Predictor) to rank polymorph stability based on lattice energy.
  • Experimental : Screen solvents (polar vs. nonpolar) and cooling rates. Slower cooling (0.1°C/min) favors thermodynamically stable forms, while rapid quenching may yield metastable phases.
  • Characterization : Pair SC-XRD with DSC/TGA to confirm phase transitions. For overlapping peaks (common in benzamide derivatives), synchrotron XRD or solid-state NMR resolves ambiguities .

Q. How can computational chemistry guide the design of 4-chloro-N-2-propenyl-benzamide derivatives with enhanced receptor binding affinity?

  • Methodological Answer :

  • QSAR Modeling : Train models (e.g., CoMFA, Random Forest) on existing bioactivity data to predict substituent effects. Focus on descriptors like logP, polar surface area, and H-bond donors.
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS, AMBER) to identify critical binding residues.
  • Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores (SAscore <4.5) using tools like RDKit. For example, replacing the allyl group with a propargyl moiety (–C≡CH) may improve π-π stacking .

Q. What analytical approaches resolve contradictions in reported reaction mechanisms for 4-chloro-N-2-propenyl-benzamide synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled reactants to track intermediates via NMR or LC-MS.
  • In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect transient species (e.g., acyl chloride intermediates).
  • DFT Calculations : Model reaction pathways (Gaussian, ORCA) to compare activation energies for competing mechanisms (e.g., SN2 vs. radical pathways) .

Data Presentation

Table 1 : Key Physicochemical Properties of 4-Chloro-N-2-Propenyl-Benzamide

PropertyValue/MethodReference
Molecular Weight209.6 g/mol
Melting Point112–115°C (DSC)
LogP (Octanol-Water)2.8 (HPLC)
Solubility (Water)0.15 mg/mL (shake-flask)

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